The Dual-Enzyme Inhibitory Mechanism of AM3102 (Nizubaglustat): A Technical Overview
The Dual-Enzyme Inhibitory Mechanism of AM3102 (Nizubaglustat): A Technical Overview
For Immediate Release
LEIDEN, Netherlands – AM3102, also known as Nizubaglustat, is an investigational, orally available, and brain-penetrant small molecule that acts as a dual inhibitor of two key enzymes in the glycosphingolipid metabolic pathway: glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2). This novel mechanism of action positions AM3102 as a promising substrate reduction therapy for a range of lysosomal storage disorders characterized by the accumulation of glycosphingolipids, including GM1 and GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases) and Niemann-Pick disease type C (NP-C).[1][2][3]
Developed by Azafaros B.V., AM3102 is designed to cross the blood-brain barrier to address the significant neurological manifestations of these devastating genetic diseases.[1][2] The therapeutic rationale is to simultaneously decrease the production and accumulation of toxic glycosphingolipids, thereby alleviating cellular pathology and slowing disease progression.
Core Mechanism of Action: Dual Inhibition of GCS and GBA2
AM3102's primary mechanism of action is the potent and selective inhibition of two critical enzymes in glycosphingolipid metabolism.[3]
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Glucosylceramide Synthase (GCS): This enzyme catalyzes the first committed step in the synthesis of most glycosphingolipids, transferring glucose from UDP-glucose to ceramide to form glucosylceramide. By inhibiting GCS, AM3102 reduces the overall production of glucosylceramide and its downstream derivatives, including gangliosides.
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Non-lysosomal Glucosylceramidase (GBA2): GBA2 is a beta-glucosidase located at the cytosolic face of the endoplasmic reticulum and Golgi apparatus that hydrolyzes glucosylceramide to glucose and ceramide. Inhibition of GBA2 by AM3102 is thought to prevent the recycling of glucosylceramide back into the metabolic pool, further contributing to the reduction of substrate levels available for complex glycosphingolipid synthesis.
This dual inhibitory action provides a comprehensive approach to substrate reduction, aiming to restore cellular homeostasis in affected tissues, particularly in the central nervous system.
Biochemical Potency
AM3102 has demonstrated high potency for its target enzymes, as evidenced by the following half-maximal inhibitory concentrations (IC50):
| Target Enzyme | IC50 (nM) |
| Glucosylceramide Synthase (GCS) | 25 |
| Non-lysosomal Glucosylceramidase (GBA2) | 0.08 |
| Acid Glucosylceramidase (GBA1) | 200 |
Data sourced from publicly available information.
The significantly higher potency for GBA2 and GCS compared to the lysosomal glucosylceramidase (GBA1) suggests a favorable selectivity profile, minimizing the risk of interfering with the residual lysosomal function that may be present in patients.
Preclinical Evidence
Azafaros has presented compelling preclinical data for AM3102 in various animal models of lysosomal storage disorders, demonstrating its potential for disease modification. These studies were presented at the 18th Annual WORLDSymposium™ in February 2022.[1]
Sandhoff Disease Mouse Model
In a mouse model of Sandhoff disease, a form of GM2 gangliosidosis, treatment with AM3102 resulted in a significant extension of survival and improvements in behavioral assessments.[1] While specific quantitative data from this study is pending full publication, the findings suggest a profound impact on the disease course. For context, untreated Sandhoff disease mouse models typically have a median survival of approximately 17 weeks.
Niemann-Pick Type C (NP-C) Mouse Model
In a mouse model of NP-C, AM3102 demonstrated sustained exposure in the brain and a corresponding pharmacodynamic effect.[1] Treatment led to a reduction in tremors and a significant sparing of cerebellar Purkinje cells, which are typically depleted in this disease model.[1]
| Preclinical Model | Key Findings |
| Sandhoff Disease Mouse | - Significantly extended survival- Compelling improvements in behavioral assessments |
| Niemann-Pick Type C Mouse | - Sustained brain exposure- Reduced tremor levels- Significant sparing of cerebellar Purkinje cells |
Qualitative summary of findings presented at WORLDSymposium 2022.
Clinical Development
AM3102 has progressed to clinical trials, with a focus on evaluating its safety, tolerability, pharmacokinetics, and pharmacodynamics in both healthy volunteers and patient populations.
Phase 1 Study in Healthy Volunteers
A first-in-human, randomized, double-blind, placebo-controlled Phase 1 study of AM3102 in healthy volunteers has been completed. The study assessed single and multiple ascending doses and demonstrated a positive safety and tolerability profile.[1] Key findings include:
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Safety: The drug was well-tolerated at all tested dose levels.
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Pharmacokinetics: The pharmacokinetic profile was consistent with expectations from preclinical data.
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Pharmacodynamics: Multiple doses of AM3102 led to a marked and sustained reduction of glycolipids in the blood. Furthermore, a several-fold increase in glucosylceramide (GlcCer) was observed in the cerebrospinal fluid (CSF), indicating target engagement within the central nervous system.[1]
Phase 2 RAINBOW Study
A Phase 2 clinical trial, known as the RAINBOW study (NCT05758922), has been initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of two different doses of AM3102 in patients with GM2 gangliosidosis and NP-C.[4][5] This study is a randomized, double-blind, placebo-controlled trial.
Signaling Pathway and Experimental Workflows
AM3102 Mechanism of Action in Glycosphingolipid Metabolism
